molecular formula C8H20Cl2N2O3S B15309736 4-(Aminomethyl)-1-methyl-4-(methylsulfonyl)piperidine 1-oxide dihydrochloride

4-(Aminomethyl)-1-methyl-4-(methylsulfonyl)piperidine 1-oxide dihydrochloride

Cat. No.: B15309736
M. Wt: 295.23 g/mol
InChI Key: IEUZTCMIMVJVQH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methyl-4-(methylsulfonyl)piperidine 1-oxide dihydrochloride is a piperidine derivative characterized by a unique combination of functional groups: a methylsulfonyl (-SO₂CH₃) substituent, a 1-methyl group, a 1-oxide moiety, and an aminomethyl (-CH₂NH₂) group at the 4-position. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical or biochemical research applications.

Properties

Molecular Formula

C8H20Cl2N2O3S

Molecular Weight

295.23 g/mol

IUPAC Name

(1-methyl-4-methylsulfonyl-1-oxidopiperidin-1-ium-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H18N2O3S.2ClH/c1-10(11)5-3-8(7-9,4-6-10)14(2,12)13;;/h3-7,9H2,1-2H3;2*1H

InChI Key

IEUZTCMIMVJVQH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(CC1)(CN)S(=O)(=O)C)[O-].Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aminomethyl and methanesulfonyl groups. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives.

Scientific Research Applications

4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-4-methanesulfonyl-1-methylpiperidin-1-ium-1-olate dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group may also play a role in the compound’s biological activity by influencing its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped into two categories: piperidine-based dihydrochlorides (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) and methylsulfonyl-containing piperidines (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Property 4-(Aminomethyl)-1-methyl-4-(methylsulfonyl)piperidine 1-oxide dihydrochloride 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
Molecular Formula C₈H₁₇N₃O₃S·2HCl (inferred) C₁₂H₁₇N₃O·2HCl C₁₅H₂₃NO₃S
Molecular Weight ~356.3 (calculated) 292.2 297.4
Key Functional Groups -SO₂CH₃, -CH₂NH₂, N-oxide, dihydrochloride -CH₂NH₂, pyridin-4-yl methanone, dihydrochloride -SO₂CH₃, -OH, propyl chain
Solubility Likely high in water (due to dihydrochloride salt) Water-soluble (salt form) Moderate (hydroxyl and sulfonyl groups)
Toxicity Data Not available No GHS classification; acute toxicity data unspecified No data provided in evidence

Key Findings

Structural Complexity: The target compound’s 1-oxide and dual sulfonyl/aminomethyl groups distinguish it from simpler analogs. The N-oxide may enhance polarity and metabolic stability compared to non-oxidized piperidines .

Solubility : Dihydrochloride salts (target compound and ’s analog) exhibit superior aqueous solubility compared to neutral sulfonylpiperidines (e.g., ’s derivatives), which may influence bioavailability in drug formulations .

Toxicity Gaps: None of the compounds have comprehensive toxicity profiles. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride () lacks acute toxicity data, a common issue for research-stage molecules .

Regulatory Considerations : Piperidine derivatives often fall under stringent regulations (e.g., China’s Hazardous Chemicals Safety Management Regulations), requiring rigorous handling and disposal protocols .

Functional Implications

  • Aminomethyl Group: Shared with the compound, this moiety may facilitate hydrogen bonding or ionic interactions in biological systems, enhancing target engagement .
  • Dihydrochloride Salt : Improves crystallinity and stability, a feature critical for pharmaceutical storage and handling .

Research and Regulatory Considerations

  • Synthetic Challenges : The introduction of multiple substituents (e.g., sulfonyl, N-oxide) on the piperidine ring requires precise synthetic routes to avoid side reactions, as seen in ’s process patents .
  • Environmental Impact : Like 4-(Diphenylmethoxy)piperidine Hydrochloride (), the ecological effects of the target compound remain unstudied, necessitating precautionary measures during disposal .

Biological Activity

4-(Aminomethyl)-1-methyl-4-(methylsulfonyl)piperidine 1-oxide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Aminomethyl)-1-methyl-4-(methylsulfonyl)piperidine 1-oxide dihydrochloride can be represented as follows:

  • Molecular Formula : C₇H₁₈Cl₂N₂O₂S
  • CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

Table 1: Basic Properties

PropertyValue
Molecular Weight218.21 g/mol
Melting PointNot specified
SolubilitySoluble in water
pKaNot available

Antifungal Activity

Recent studies have highlighted the antifungal properties of piperidine derivatives, including 4-(aminomethyl)-1-methyl-4-(methylsulfonyl)piperidine. A study evaluating various 4-aminopiperidines demonstrated promising antifungal activity against clinically relevant strains of Candida and Aspergillus spp. The Minimum Inhibitory Concentration (MIC) values ranged from 4 µg/mL to 16 µg/mL, indicating effective inhibition of fungal growth .

The antifungal mechanism is thought to involve the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Specifically, compounds similar to 4-(aminomethyl)-1-methyl-4-(methylsulfonyl)piperidine were shown to inhibit enzymes such as sterol C14-reductase and sterol C8-isomerase, leading to disrupted membrane integrity and cell death .

Antimicrobial Activity

In addition to antifungal effects, piperidine derivatives have been investigated for their antibacterial properties. Some studies suggest that these compounds exhibit significant activity against Gram-positive bacteria, although specific data on this compound's antibacterial efficacy remains limited.

Case Studies

  • Study on Antifungal Efficacy :
    • A library of over 30 piperidine derivatives was synthesized and tested for antifungal activity against Yarrowia lipolytica and other clinically relevant fungi.
    • Two compounds were identified as promising candidates for further development based on their in vitro antifungal activity against Candida spp. and Aspergillus spp. .
  • Toxicity Assessment :
    • Toxicity studies conducted on HL-60 (human promyelocytic leukemia), HUVEC (human umbilical vein endothelial cells), and MCF10A (human breast epithelial cells) indicated that while antifungal activities were pronounced, the toxicity profiles were acceptable for further development in therapeutic applications .

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